

In Vitro Characterization of Lbt-999: A Potent and Selective BTK Inhibitor

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Compound of Interest

Compound Name: Lbt-999

Cat. No.: B608492

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This document provides a comprehensive technical overview of the in vitro characterization of **Lbt-999**, a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK). The data herein supports its potential as a therapeutic candidate for B-cell malignancies.

Biochemical Potency and Selectivity

Lbt-999 was designed to target the ATP binding site of BTK. Its potency was first established using a biochemical assay, followed by a broad kinase selectivity panel to assess its specificity.

Table 1: Biochemical Potency of **Lbt-999** against BTK

Analyte	Assay Type	Parameter	Value (nM)
Lbt-999	TR-FRET	IC ₅₀	1.2
Lbt-999	KiNativ	K _i	0.8

Table 2: Kinase Selectivity Profile of **Lbt-999**

Kinase Target	% Inhibition at 100 nM	IC ₅₀ (nM)
BTK	98	1.2
ITK	45	150
TEC	30	320
EGFR	< 5	> 10,000
SRC	< 5	> 10,000
LCK	< 5	> 10,000

Cellular Mechanism of Action

To confirm the mechanism of action within a cellular context, the effect of **Lbt-999** on BTK autophosphorylation was assessed in a human B-cell lymphoma cell line.

Table 3: Cellular Potency of **Lbt-999**

Cell Line	Assay Type	Parameter	Value (nM)
Ramos (B-cell lymphoma)	Western Blot	pBTK (Y223) IC ₅₀	8.5
Ramos (B-cell lymphoma)	AlphaLISA	pBTK (Y223) IC ₅₀	7.9

Downstream Pathway Modulation

The functional consequence of BTK inhibition by **Lbt-999** was evaluated by measuring the phosphorylation of phospholipase C gamma 2 (PLCγ2), a direct downstream substrate of BTK.

Table 4: Effect of **Lbt-999** on Downstream Signaling

Cell Line	Assay Type	Parameter	Value (nM)
Ramos (B-cell lymphoma)	Flow Cytometry	pPLCγ2 (Y759) IC ₅₀	9.2

Cellular Proliferation and Viability

The anti-proliferative effects of **Lbt-999** were determined in various B-cell malignancy cell lines after a 72-hour incubation period.

Table 5: Anti-proliferative Activity of **Lbt-999**

Cell Line	Disease Type	Parameter	Value (nM)
Ramos	Burkitt's Lymphoma	EC ₅₀	15.4
TMD8	Diffuse Large B-cell Lymphoma	EC ₅₀	22.1
Jeko-1	Mantle Cell Lymphoma	EC ₅₀	18.8

Experimental Protocols

Protocol 1: BTK Biochemical TR-FRET Assay

This assay quantifies the potency of **Lbt-999** by measuring the inhibition of BTK-mediated phosphorylation of a substrate peptide in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

- Reagents: Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, anti-phosphotyrosine antibody labeled with a Europium (Eu) donor, and streptavidin-allophycocyanin (SA-APC) acceptor.
- Procedure:
 - Add 5 µL of **Lbt-999** dilution series in assay buffer to a 384-well plate.
 - Add 5 µL of BTK enzyme solution and incubate for 15 minutes at room temperature.
 - Initiate the kinase reaction by adding 10 µL of a mixture containing the peptide substrate and ATP.
 - Incubate for 60 minutes at room temperature.

5. Stop the reaction by adding 10 μ L of TR-FRET detection buffer containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and SA-APC.
 6. Incubate for 60 minutes at room temperature.
 7. Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).
- Data Analysis: The ratio of emission at 665 nm to 615 nm is calculated. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.

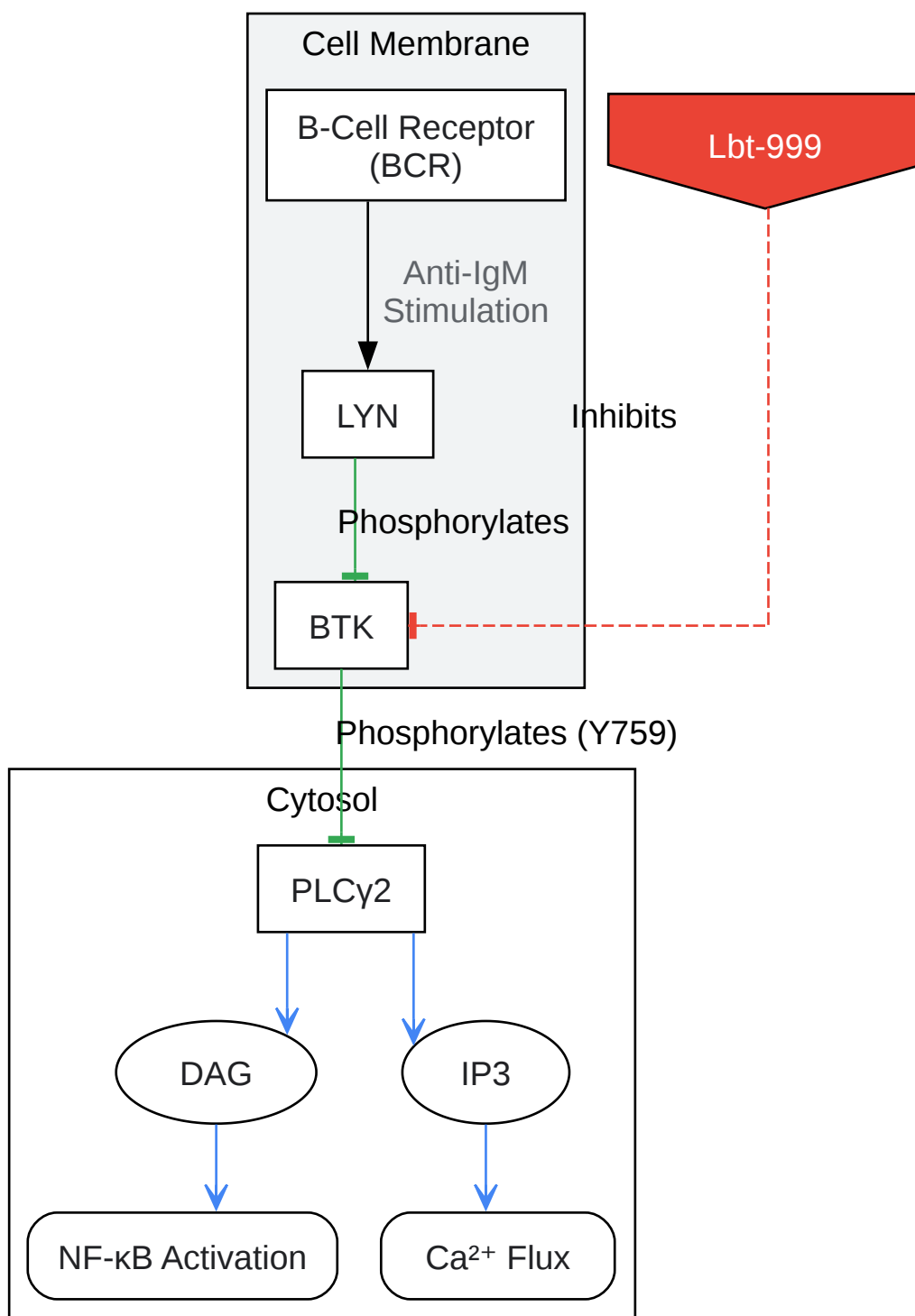
Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of **Lbt-999** to inhibit BTK autophosphorylation at tyrosine 223 (Y223) in a cellular environment.

- Cell Culture: Ramos cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Procedure:
 1. Seed Ramos cells at a density of 1×10^6 cells/mL and starve overnight in serum-free media.
 2. Treat cells with a dilution series of **Lbt-999** for 2 hours.
 3. Stimulate B-cell receptor signaling by adding anti-IgM antibody for 10 minutes.
 4. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 5. Determine protein concentration using a BCA assay.
 6. Separate 20 μ g of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
 7. Block the membrane with 5% BSA in TBST for 1 hour.

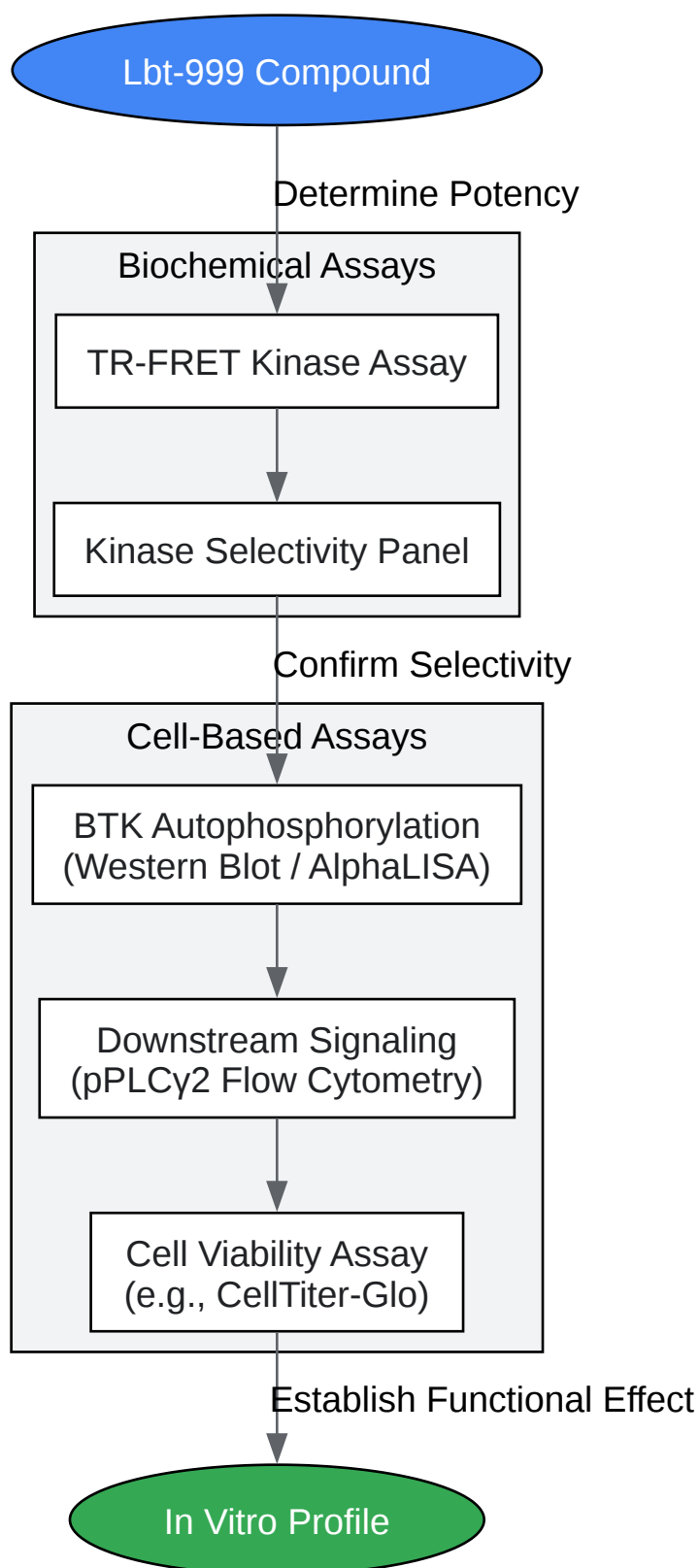
8. Incubate with primary antibodies against pBTK (Y223) and total BTK overnight at 4°C.
 9. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
 10. Visualize bands using an ECL substrate and an imaging system.
- Data Analysis: Densitometry is used to quantify band intensity. The ratio of pBTK to total BTK is normalized to the stimulated control, and IC₅₀ values are calculated.

Visualizations



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Caption: B-Cell Receptor signaling pathway and the inhibitory action of **Lbt-999** on BTK.



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Caption: Workflow for the in vitro characterization of the BTK inhibitor **Lbt-999**.

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